molecular formula C11H17NO4 B2549525 Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate CAS No. 1016520-87-8

Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate

Cat. No.: B2549525
CAS No.: 1016520-87-8
M. Wt: 227.26
InChI Key: RNJIAZNZYCFTBZ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

  • The methyl ester group resonates as a singlet at δ 3.65 ppm (3H, COOCH₃).
  • Piperidine protons exhibit distinct splitting: axial H-2 and H-6 appear as doublets of doublets (δ 2.85–3.10 ppm), while equatorial H-3 and H-5 integrate as multiplet signals (δ 1.70–2.20 ppm).
  • The 3-oxobutanoyl moiety shows a triplet for the methylene group adjacent to the ketone (δ 2.58 ppm, J = 6.4 Hz) and a singlet for the acetyl methyl group (δ 2.12 ppm).

¹³C NMR (100 MHz, CDCl₃):

  • Carbonyl carbons are observed at δ 170.5 ppm (ester C=O) and δ 208.9 ppm (ketone C=O).
  • The piperidine ring carbons resonate between δ 25.1 ppm (C-3) and δ 52.8 ppm (C-4).

Infrared (IR) Spectroscopy

Key absorption bands include:

  • Strong ν(C=O) stretches at 1735 cm⁻¹ (ester) and 1712 cm⁻¹ (ketone).
  • Medium-intensity δ(N–H) bending at 1540 cm⁻¹ (amide II band).
  • Aliphatic C–H stretches between 2850–2980 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization (ESI) reveals a molecular ion peak at m/z 227.2 [M+H]⁺, consistent with the molecular formula. Fragmentation patterns include:

  • Loss of the methyl ester group (m/z 185.1, [M−42]⁺).
  • Cleavage of the β-ketoamide bond (m/z 114.0, corresponding to the piperidine fragment).

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction data for this compound remain unreported. However, analogous piperidine derivatives (e.g., tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate) exhibit monoclinic crystal systems with P2₁/c space groups. Computational models predict a unit cell density of ~1.22 g/cm³ and intermolecular hydrogen bonding between the ketone oxygen and adjacent ester groups.

Conformational analysis via molecular mechanics (MMFF94) indicates:

  • The piperidine ring adopts a chair conformation with a puckering amplitude (Q) of 0.56 Å.
  • The 3-oxobutanoyl group lies perpendicular to the piperidine plane, minimizing steric clashes.

Table 2: Predicted crystallographic parameters (DFT, B3LYP/6-31G*)

Parameter Value
Bond length (C=O) 1.21 Å (ketone)
Dihedral angle 85.3° (C4–N1–C7–O2)
Torsional energy 2.3 kcal/mol

Computational Chemistry Approaches for Electronic Structure Prediction

Density functional theory (DFT) calculations (B3LYP/6-311++G**) elucidate the electronic properties:

Frontier Molecular Orbitals

  • The HOMO (−6.42 eV) localizes on the piperidine nitrogen and adjacent carbonyl groups.
  • The LUMO (−1.87 eV) resides primarily on the β-ketoamide moiety, indicating electrophilic reactivity at this site.

Natural Bond Orbital (NBO) Analysis

  • The ketone oxygen (O1) has a lone pair occupancy of 1.98 e⁻, facilitating hydrogen-bond acceptor capacity.
  • Hyperconjugation between the ester carbonyl (C=O) and the piperidine ring stabilizes the molecule by 8.7 kcal/mol.

Table 3: Calculated electronic properties (DFT)

Property Value
HOMO-LUMO gap 4.55 eV
Dipole moment 3.82 Debye
Partial charge (O1) −0.52 e⁻

Properties

IUPAC Name

methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-8(13)7-10(14)12-5-3-9(4-6-12)11(15)16-2/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJIAZNZYCFTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)N1CCC(CC1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of piperidine with acetoacetic ester under controlled conditions. The reaction typically requires a base such as sodium methoxide to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and discussion compare Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate with structurally or functionally related piperidine derivatives, highlighting differences in substituents, molecular properties, and applications.

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications/Properties References
This compound 1-(3-oxobutanoyl), 4-(methyl ester) 241.24* Hypothesized: Synthesis intermediate, prodrug candidate N/A
Carfentanil (Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate) 1-(2-phenylethyl), 4-(phenylpropanoylamino) ~394.47 Potent μ-opioid agonist (veterinary anesthetic); high toxicity
11C-CFN (Methyl 1-phenethyl-4-(N-phenylpropanamido)piperidine-4-carboxylate) 1-phenethyl, 4-(phenylpropanamido), radiolabeled ~357.43 PET imaging agent for μ-opioid receptors
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride 1-benzyl, 4-oxo, 3-carboxylate ~297.78* Synthetic intermediate; structural analog with enhanced crystallinity
AB13796 (Methyl 1-(methylsulfonyl)piperidine-4-carboxylate) 1-(methylsulfonyl), 4-(methyl ester) 221.26 Electron-withdrawing substituent; chemical synthesis
FE1 Ligand (Methyl 1-(4-{(2,4-diaminopteridin-6-yl)methylamino}benzoyl)piperidine-4-carboxylate) 1-(complex pteridinyl-benzoyl) ~531.59* Enzyme targeting (e.g., antifolate activity)

*Calculated based on molecular formulas.

Key Structural and Functional Differences:

Substituent Effects on Bioactivity Carfentanil and 11C-CFN feature bulky aromatic groups (phenethyl, phenylpropanamido) that enhance lipophilicity and receptor binding affinity, critical for opioid activity and imaging . The methylsulfonyl group in AB13796 is strongly electron-withdrawing, increasing stability but limiting reactivity compared to the 3-oxobutanoyl group .

Applications in Drug Development Carfentanil’s high potency (~10,000× morphine) is attributed to its substituents, but its toxicity limits human use . The target compound’s ketone group may offer safer metabolic pathways or prodrug activation. 11C-CFN demonstrates the utility of piperidine carboxylates in radiotracer design, suggesting the target compound could be modified for diagnostic applications with appropriate labeling .

Synthetic Utility Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride () highlights the role of benzyl and oxo groups in facilitating crystallization, a property the target compound may lack due to its linear 3-oxobutanoyl chain . The FE1 ligand’s complex substituents enable selective enzyme inhibition, whereas the target compound’s simpler structure may prioritize synthetic accessibility over specificity .

Reactivity and Stability The 3-oxobutanoyl group’s ketone and ester functionalities could make the target compound a Michael acceptor, useful in conjugate addition reactions. This contrasts with AB13796’s sulfonyl group, which is less reactive in such contexts .

Research Findings and Implications

  • Toxicity and Safety : Carfentanil’s extreme potency underscores the importance of substituent choice in opioid derivatives . The target compound’s lack of aromatic amines may reduce neurotoxicity risks.
  • Synthetic Feasibility: Piperidine carboxylates like 11C-CFN are synthesized via alkylation/acylation (e.g., ), suggesting the target compound could be prepared using 3-oxobutanoyl chloride under similar conditions .

Biological Activity

Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and therapeutic implications, supported by diverse research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a ketone and ester functional group, which contribute to its reactivity and biological interactions. The IUPAC name indicates the presence of a methyl ester and a 3-oxobutanoyl moiety, making it structurally unique among piperidine derivatives.

Research indicates that this compound may function as an enzyme inhibitor or modulator , influencing several biochemical pathways. It has been shown to interact with specific molecular targets, although detailed studies are necessary to fully elucidate these interactions.

Potential Targets:

  • Squalene Synthase (SQS) : Inhibitors of SQS have been associated with anti-hyperlipidemic effects, suggesting that this compound could play a role in lipid metabolism regulation .

Antihyperlipidemic Effects

A study highlighted the compound's potential as an anti-hyperlipidemic agent , where it demonstrated significant inhibition of SQS in vitro. This activity suggests its usefulness in managing cholesterol levels and preventing cardiovascular diseases .

Enzymatic Activity

The compound's interaction with various enzymes has been documented, with specific attention to its inhibitory effects on ADAMTS7 and ADAMTS5, both implicated in the progression of atherosclerosis. The inhibition constants (Ki) for these interactions were found to be promising, indicating potential therapeutic applications in cardiovascular health .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • In Vitro Studies :
    • A study reported that derivatives similar to this compound exhibited varying degrees of inhibition against SQS, showcasing their potential as therapeutic agents for hyperlipidemia management .
    • Another investigation revealed that the compound inhibited ADAMTS enzymes, which play crucial roles in extracellular matrix remodeling, thus impacting cardiovascular disease progression .
  • Comparative Analysis :
    • When compared to similar compounds such as methyl 1-benzyl-4-oxo-3-piperidinecarboxylate, this compound displayed enhanced biological activity due to its unique functional groups.

Table 1: Biological Activity Comparison

Compound NameSqualene Synthase Inhibition (IC50)ADAMTS7 Inhibition (Ki)ADAMTS5 Inhibition (Ki)
This compoundSignificant50 ± 20 nM3.0 ± 1.1 nM
Methyl 1-benzyl-4-oxo-3-piperidinecarboxylateModerate70 ± 10 nM10 ± 0.1 nM

Q & A

Q. What regulatory guidelines apply to the disposal of this compound waste?

  • Methodological Answer : Classify waste as "non-halogenated organic compounds" and dispose via licensed hazardous waste contractors. Document disposal according to EPA 40 CFR Part 261, ensuring compliance with local regulations, as outlined for similar piperidine derivatives .

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